methyl 2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate
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Overview
Description
Methyl 2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C23H26N6O3 and its molecular weight is 434.5. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Imidazole derivatives have demonstrated antibacterial and antimycobacterial properties . Researchers have synthesized pyrazole-bearing compounds, which include imidazole moieties, and evaluated their efficacy against bacterial and mycobacterial strains. Further investigations could explore the potential of this compound in combating infectious diseases.
- Pyrazole-containing compounds have shown potent antileishmanial activity . Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Investigating the effects of this compound on Leishmania parasites could provide valuable insights for drug development.
- A controllable synthesis of a metal-organic framework (MOF) containing a benzoimidazole derivative (TIBM-Cu MOF) demonstrated excellent CO2 adsorption capacity . The open Cu site in TIBM-Cu MOF contributed to its high adsorption capacity, making it a potential material for carbon capture and storage.
Antibacterial and Antimycobacterial Activity
Antileishmanial Activity
CO2 Adsorption Capacity
Mechanism of Action
Mode of Action
Given its structural complexity, it is likely that this compound interacts with its targets in a multifaceted manner, potentially inducing changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which influences its efficacy and safety profile .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
methyl 2-[[1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-15-13-16(2)29(27-15)21-11-10-20(25-26-21)28-12-6-7-17(14-28)22(30)24-19-9-5-4-8-18(19)23(31)32-3/h4-5,8-11,13,17H,6-7,12,14H2,1-3H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJGKSGDCQIBOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=CC=C4C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.